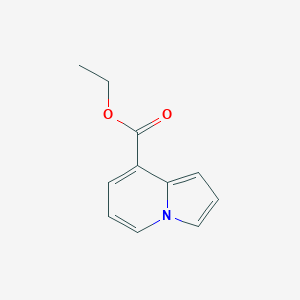
Ethyl indolizine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl indolizine-8-carboxylate is a nitrogen-containing heterocyclic compound, part of the indolizine family. Indolizines are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrrole and pyridine ring system, with an ethyl ester group attached to the carboxylate position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl indolizine-8-carboxylate typically involves the cyclization of pyridine derivatives. One common method is the reaction of 2-alkylpyridines with ethyl isopropenyldiazoacetate under specific conditions to form the indolizine ring . Another approach involves the use of transition metal-catalyzed reactions and oxidative coupling to achieve the desired substitution patterns .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl indolizine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the indolizine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indolizine scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indolizines, while substitution reactions can produce a variety of functionalized indolizine derivatives .
Scientific Research Applications
Ethyl indolizine-8-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl indolizine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s planar structure allows it to intercalate with DNA, inhibiting the replication and transcription processes. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl indolizine-8-carboxylate can be compared with other indolizine derivatives and nitrogen-containing heterocycles:
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
ethyl indolizine-8-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)9-5-3-7-12-8-4-6-10(9)12/h3-8H,2H2,1H3 |
InChI Key |
WREBYWAXFUQEIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















